molecular formula C23H30N2O5 B247771 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

Cat. No. B247771
M. Wt: 414.5 g/mol
InChI Key: RCDOVFVJVSSOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone, also known as TTP488, is a small molecule that has been identified as a potential treatment for Alzheimer's disease. It belongs to the class of piperazine-based compounds that have shown promising results in preclinical studies.

Mechanism of Action

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone works by blocking the interaction between the receptor for advanced glycation end products (RAGE) and amyloid-beta. RAGE is a cell surface receptor that is involved in inflammation and has been implicated in the pathogenesis of Alzheimer's disease. By blocking the interaction between RAGE and amyloid-beta, 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has shown promising results in preclinical studies for treating Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to have a good safety profile in animal studies. However, one limitation of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans are still unknown.

Future Directions

There are several future directions for research on 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. One direction is to conduct clinical trials in humans to determine the efficacy and safety of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone for treating Alzheimer's disease. Another direction is to study the long-term effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone on cognitive function and amyloid-beta levels. Additionally, more research is needed to understand the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone and to identify potential side effects. Finally, more research is needed to optimize the synthesis method for 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone to improve yield and purity.

Synthesis Methods

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can be synthesized using a multi-step process that involves the reaction of 2-m-tolyloxyacetic acid with 2,4,5-trimethoxybenzylamine to form the corresponding amide. This amide is then reacted with piperazine to yield 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. The synthesis process has been optimized to produce 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone with high purity and yield.

Scientific Research Applications

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential in treating Alzheimer's disease. Preclinical studies have shown that 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.

properties

Product Name

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-6-5-7-19(12-17)30-16-23(26)25-10-8-24(9-11-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-7,12-14H,8-11,15-16H2,1-4H3

InChI Key

RCDOVFVJVSSOCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.